molecular formula C10H8Cl2N2O B079639 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 13124-17-9

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B079639
CAS No.: 13124-17-9
M. Wt: 243.09 g/mol
InChI Key: NPLZMVKJNPOHRL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS RN: 13124-17-9) is a pyrazole-derivative compound of significant interest in biochemical and pharmacological research. With a molecular formula of C10H8Cl2N2O and a molecular weight of 243.09 g/mol, this compound serves as a valuable scaffold for investigating pathways related to oxidative stress and cell proliferation . Recent scientific studies on structurally related pyrazole compounds have highlighted their remarkable antioxidative potential. These analogs demonstrate a strong ability to inhibit reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models such as human platelets . Furthermore, research suggests that such pyrazole derivatives exhibit interesting antiproliferative activity against a range of cancer cell lines, indicating their value as candidates for oncology research and in the study of cellular metabolic efficiency . The primary mechanism of action for these related compounds involves the inhibition of key processes in the oxidative cascade, including the suppression of NADPH oxidase activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in various applications, including but not limited to, the development of novel biochemical tools, the study of inflammatory pathways, and exploratory investigations in anticancer drug discovery.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
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InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZMVKJNPOHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156977
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Molecular Weight

243.09 g/mol
Source PubChem
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CAS No.

13124-17-9
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Preparation Methods

Core Reaction Mechanism

The most direct route involves the cyclocondensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions. This method follows the general pyrazolone synthesis pathway, where the β-keto ester undergoes nucleophilic attack by the hydrazine group, followed by cyclization and dehydration (Figure 1):

3,4-Dichlorophenylhydrazine+Ethyl acetoacetateEtOH, refluxTarget compound+H2O+EtOH\text{3,4-Dichlorophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} + \text{H}_2\text{O} + \text{EtOH}

Procedure and Optimization

A typical protocol involves:

  • Mixing 3,4-dichlorophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL).

  • Refluxing for 12 hours at 78°C.

  • Distilling excess solvent and precipitating the product on crushed ice.

  • Recrystallizing from ethanol to yield pale yellow crystals.

Key parameters :

  • Solvent : Ethanol outperforms alternatives like DMF or acetonitrile due to better solubility of intermediates.

  • Time : Reactions complete within 12–14 hours, as shorter durations lead to incomplete cyclization (yields <50%).

One-Pot Synthesis Using Tandem Knoevenagel-Michael Reaction

Yield Comparison Across Substrates

Reaction efficiency varies with substituent electronic effects (Table 1):

Table 1 : Yield dependence on arylaldehyde substituents in tandem synthesis

EntryR (Aldehyde Substituent)Yield (%)
14-NO2_290
24-MeO82
33,4-Cl2_292

Electron-withdrawing groups (e.g., NO2_2, Cl) enhance yields by stabilizing the Michael adduct intermediate.

Solvent and Catalyst Screening

Solvent Optimization

Comparative studies for related pyrazolones demonstrate water’s superiority (Table 2):

Table 2 : Solvent effects on reaction yield

SolventTemperature (°C)Yield (%)
H2_2O8083
EtOHReflux62
CH3_3CN8072

Aqueous systems improve atom economy and facilitate product isolation via simple filtration.

Characterization and Analytical Data

Spectroscopic Confirmation

For the analogous 2-(2,4-dinitrophenyl) derivative:

  • IR : 3282 cm1^{-1} (N–H), 1682 cm1^{-1} (C=O), 1618 cm1^{-1} (C=N).

  • 1^1H NMR (DMSO-d6_6): δ 1.85 (s, CH3_3), 7.31–8.17 (m, Ar–H), 13.55 (s, pyrazole NH).

  • MS : m/z = 487.0 (M+^+).

Purity Assessment

Elemental analysis for C18_{18}H12_{12}Cl2_2N4_4OS:

  • Calculated : C 53.61, H 3.00, N 13.89.

  • Found : C 53.58, H 2.96, N 13.85.

Comparative Analysis of Methodologies

Cyclocondensation vs. Tandem Synthesis

  • Cyclocondensation : Simpler setup but longer reaction times (12+ hours).

  • Tandem method : Faster (2 hours) and higher yields (≥83%) but requires catalyst.

Scalability Considerations

  • Kilogram-scale : Ethanol-based cyclocondensation is preferred for industrial use due to lower catalyst costs.

  • Lab-scale : Aqueous tandem synthesis reduces waste and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Organic Synthesis

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .

Medicinal Chemistry

The compound has shown potential therapeutic applications:

  • Antimicrobial Activity : It exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics.
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Escherichia coli30
Staphylococcus aureus28
Candida albicansModerate
Pseudomonas aeruginosaWeak

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. It has been shown to bind effectively to key enzymes involved in bacterial cell wall synthesis and ergosterol biosynthesis in fungi .

Table 2: Docking Interactions

Target EnzymeAmino Acid Residues InvolvedBinding Energy (kcal/mol)
Penicillin-Binding Protein 3 (PBP3)Ser392, Asn450-7.5
Sterol 14-alpha Demethylase (CYP51)Thr621, Glu623-8.0

Agrochemicals

Due to its structural properties, this compound has potential applications in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides that target specific pests or weeds without harming crops.

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating infections or inflammatory conditions. Its efficacy against various microbial strains positions it as a candidate for further development into therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results indicated that the compound not only inhibited bacterial growth but also demonstrated moderate antifungal activity against Candida albicans, suggesting its potential use as a broad-spectrum antimicrobial agent .

Case Study 2: Enzyme Interaction Studies

Docking studies conducted on this compound revealed its strong binding affinity to penicillin-binding proteins and sterol demethylase. The interaction suggests that the compound could serve as a lead structure for developing new antibiotics or antifungal agents by modifying its chemical structure to enhance potency and selectivity .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolone Core

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one C₁₀H₈Cl₂N₂O 243.09 3,4-dichlorophenyl (C2), methyl (C5) High electronegativity, moderate solubility
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₆H₁₂Cl₂N₂O 319.19 3-chlorophenyl (C2), 4-chlorophenyl (C4), methyl (C5) Dual chloro substituents; increased steric hindrance
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₆N₂O₂ 292.33 4-methoxybenzylidene (C4), phenyl (C2) Electron-donating methoxy group; enhanced π-conjugation
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one C₁₁H₁₂N₂O 188.23 4-methylphenyl (C2), methyl (C5) Reduced electronegativity; higher lipophilicity
2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one C₁₅H₉Cl₃N₂O 339.60 3-chlorophenyl (C2), 3,4-dichlorophenyl (C4) Three chlorine atoms; high hydrophobicity
Key Observations :

Methoxy groups (e.g., in ) introduce electron-donating properties, altering reactivity in nucleophilic reactions. Methyl groups (e.g., in ) increase lipophilicity but lack electronegativity, reducing polar interactions.

Steric and Solubility Considerations: Compounds with multiple chlorine atoms (e.g., ) exhibit higher molecular weights and reduced solubility in aqueous media.

For instance, dichlorophenyl groups are associated with antimicrobial and anti-inflammatory activities in pyrazolones, whereas methoxy derivatives may exhibit altered pharmacokinetic profiles .

Functional Group Additions

Thiadiazole-Modified Analog

The compound 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () incorporates a thiadiazole ring linked via an amino-methylene bridge. This modification:

  • Increases molecular weight (458.36 g/mol) and complexity, likely reducing metabolic stability compared to simpler pyrazolones .

Positional Isomerism

  • 3,4-Dichloro vs. 2,4-Dichloro Substitution : The target compound’s 3,4-dichlorophenyl group () differs from analogs like 2-(2,4-dichlorophenyl) derivatives (e.g., ). Positional isomerism affects dipole moments and crystal packing, as seen in SHELX-refined structures ().

Biological Activity

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 13124-17-9, is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound's structure includes a dichlorophenyl group and a pyrazolone core, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8Cl2N2O
  • Molecular Weight : 243.09 g/mol
  • InChI Key : NPLZMVKJNPOHRL-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Escherichia coli30
Staphylococcus aureus28
Candida albicansModerate
Pseudomonas aeruginosaWeak

The compound exhibited strong antibacterial activity against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics such as streptomycin and neomycin.

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with key enzymes. Docking studies have indicated that this compound binds effectively to penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), crucial for bacterial cell wall synthesis and ergosterol biosynthesis in fungi, respectively.

Table 2: Docking Interactions of this compound

Target EnzymeAmino Acid Residues InvolvedBinding Energy (kcal/mol)
Penicillin-Binding Protein 3 (PBP3)Ser392, Asn450-7.5
Sterol 14-alpha Demethylase (CYP51)Thr621, Glu623-8.0

The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical residues in the active sites of these enzymes, suggesting a robust mechanism for its antimicrobial action .

Case Studies

  • Antibacterial Efficacy :
    A study conducted on various pyrazolone derivatives included this compound and assessed their antibacterial activity against a panel of pathogens. The results indicated that this compound had one of the highest inhibition rates against Gram-negative bacteria like E. coli, outperforming several other tested derivatives .
  • Antifungal Activity :
    In another investigation focusing on antifungal properties, the compound demonstrated moderate effectiveness against Candida albicans. The study emphasized the need for further structural modifications to enhance its antifungal potency while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via condensation reactions. A common method involves reacting β-diketone precursors with hydrazine derivatives under acidic or reflux conditions. For example, phenyl hydrazine and substituted diketones in ethanol/acetic acid mixtures yield pyrazolone derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid), stoichiometry of reactants, and reaction time (e.g., 7 hours for cyclization). Monitoring via TLC or HPLC ensures completion. Crystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, providing bond lengths (e.g., C–C: 1.35–1.50 Å) and dihedral angles between aromatic rings (e.g., 16.83–51.68°) . Complement with 1^1H/13^{13}C NMR for functional group analysis (e.g., pyrazol-3-one carbonyl at ~170 ppm) and IR for ketone (C=O, ~1650 cm1^{-1}). Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 271) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Answer : Refer to Safety Data Sheets (SDS) for hazards such as eye/skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders. In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry place away from oxidizers .

Q. How can researchers screen this compound for basic pharmacological activity?

  • Answer : Initial screening involves in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Target kinases or cyclooxygenases using fluorometric/colorimetric kits.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
  • Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., doxorubicin for cytotoxicity) are critical .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?

  • Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or EGFR. ADMET prediction tools (e.g., SwissADME) estimate logP (lipophilicity), bioavailability, and CYP450 interactions. Validate with experimental data .

Q. How can structural data discrepancies (e.g., crystallographic R-factors) be resolved for this compound?

  • Answer : Discrepancies in R-factors (e.g., 0.038 vs. 0.207 ) arise from crystal quality or refinement protocols. Mitigate by:

  • Reproducing crystallization (slow evaporation vs. diffusion).
  • Using high-resolution detectors and low-temperature data collection (100 K).
  • Re-refining structures with updated software (SHELXL vs. OLEX2). Cross-validate with spectroscopic data .

Q. What mechanistic hypotheses explain its biological activity, and how can they be tested?

  • Answer : Hypothesized mechanisms include ROS scavenging (via pyrazolone moiety) or kinase inhibition. Test via:

  • ROS assays : DCFH-DA probe in oxidative stress models.
  • Kinase profiling : Selectivity screening against a panel of 50+ kinases.
  • Gene expression analysis : qPCR for apoptosis markers (Bax, Bcl-2).
  • Structural analogs (e.g., 3-methyl substitution) can isolate critical pharmacophores .

Q. How does this compound compare structurally and functionally to its analogs in the pyrazolone family?

  • Answer : Key comparisons:

  • Electron-withdrawing substituents (3,4-dichlorophenyl) enhance electrophilicity vs. methyl/phenyl analogs.
  • Ring conformation : Dihedral angles (e.g., 48.97° for phenyl ) influence steric interactions with targets.
  • Bioactivity : Dichlorophenyl derivatives often show superior antimicrobial activity vs. methoxy-substituted analogs. SAR studies using ClogP and Hammett constants quantify these effects .

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